molecular formula C9H9NO6 B2409148 (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid CAS No. 88516-84-1

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid

Cat. No. B2409148
CAS RN: 88516-84-1
M. Wt: 227.172
InChI Key: ZGIZIBATHAJGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C9H9NO6 . It is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(=O)Cc1ccc(O)c(c1)N+[O-] . The InChI representation is 1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) .

Scientific Research Applications

Synthesis and Chemical Properties

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is involved in various chemical syntheses and reactions. For instance, it is used in the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. This process involves catalytic hydrogenation that yields derivatives by reductive cyclization, indicating the compound's reactivity and utility in creating complex organic structures (Hartenstein & Sicker, 1993). Additionally, the compound serves as an intermediate in various chemical reactions, such as the synthesis of Indole‐2‐Acetic Acid Methyl Esters (Modi, Oglesby, & Archer, 2003).

Reactivity Studies

Studies on the reactivity of this compound and its derivatives reveal insights into their chemical behavior. For example, research on the cleavage rates of phenyltrimethylsilanes substituted with this compound in sulfuric acid/acetic acid mixtures at specific temperatures has contributed to understanding the additivity of substituent effects (Eaborn, Salih, & Walton, 1972).

Application in Spectrophotometric Studies

The compound has been used in spectrophotometric and NMR titrations, demonstrating its application in detailed chemical analysis. This utilization underscores its role in understanding hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives (Pérez-Casas & Yatsimirsky, 2008).

Mass Fragmentography

In mass fragmentography, this compound is utilized as a standard for determining homovanillic acid in tissues and body fluids. This highlights its role in sensitive analytical techniques for biological sample analysis (Sjöquist, Lindström, & Anggard, 1973).

Hydroxyl Protecting Group

This compound is also significant as a hydroxyl protecting group in organic synthesis. Its utility in protecting hydroxyl functions without affecting common carbohydrate transformations is particularly noteworthy (Daragics & Fügedi, 2010).

Safety and Hazards

The safety and hazards of 4-Hydroxy-3-nitrophenylacetic acid, a similar compound, include eye irritation, skin irritation, and respiratory system irritation .

properties

IUPAC Name

2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-16-7-3-5(4-8(11)12)2-6(9(7)13)10(14)15/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZIBATHAJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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